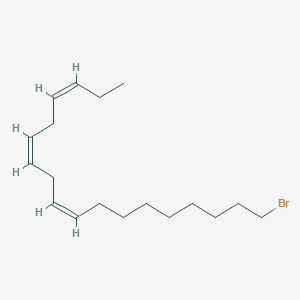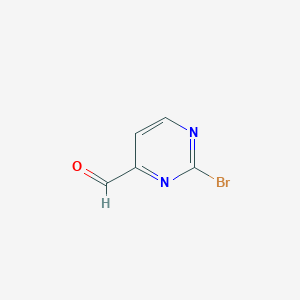
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-4-hydroxy-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nortenuazonic acid involves several steps, typically starting with the preparation of the core pyrrol-2-one structure. One common method involves the reaction of an appropriate precursor with acetyl chloride under controlled conditions to introduce the acetyl group . The reaction conditions often require the use of solvents such as chloroform, dichloromethane, or ethyl acetate .
Industrial Production Methods
the compound can be synthesized in the laboratory using standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Nortenuazonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: Nortenuazonic acid can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can replace specific functional groups in the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Nortenuazonic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit protein synthesis by interfering with the ribosomal function, thereby preventing the release of newly synthesized proteins . This inhibition can lead to various biological effects, including antimicrobial and antitumor activities.
Comparison with Similar Compounds
Nortenuazonic acid is structurally similar to other alkaloids such as tenuazonic acid, apiotenuazonic acid, and bripiodionene . These compounds share a common pyrrol-2-one core but differ in their specific functional groups and molecular structures. The uniqueness of Nortenuazonic acid lies in its specific acetyl and hydroxyl groups, which contribute to its distinct chemical and biological properties .
List of Similar Compounds
- Tenuazonic acid
- Apiotenuazonic acid
- Bripiodionene
- Sodium barbital
Nortenuazonic acid stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2113-91-9 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-acetyl-3-hydroxy-2-propan-2-yl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C9H13NO3/c1-4(2)7-8(12)6(5(3)11)9(13)10-7/h4,7,12H,1-3H3,(H,10,13) |
InChI Key |
JYLWAPLSGOUVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=C(C(=O)N1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-6,7,8,9-tetrahydro-5H-thiazolo[3,2-a]azepin-4-ium bromide](/img/structure/B12101124.png)



![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)
![1-Methyl-1,7-diazaspiro[4.5]decane](/img/structure/B12101147.png)

![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)

![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)




